molecular formula C20H19N5O2 B2587484 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797710-52-1

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2587484
CAS RN: 1797710-52-1
M. Wt: 361.405
InChI Key: RNWZTCNDALRRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide, due to its complex structure, has been a subject of interest in the synthesis of novel compounds with potential biological activities. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting their utility in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Similarly, Riyadh (2011) explored the use of enaminones, including structures similar to this compound, to synthesize substituted pyrazoles that displayed significant antitumor and antimicrobial activities. These findings underline the potential of such compounds in the development of new therapeutic agents (Riyadh, 2011).

Regioselective Synthesis

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, as demonstrated by Drev et al. (2014), further exemplifies the chemical versatility and potential application of compounds related to this compound in creating variously substituted derivatives for research and drug development (Drev et al., 2014).

Fungicidal Activity

Huppatz (1985) synthesized pyrazolo[1,5-a]pyrimidine analogues, akin to this compound, demonstrating their utility as systemic fungicides. This research highlights the compound's potential application in agriculture, particularly in the development of new fungicidal agents (Huppatz, 1985).

Anti-inflammatory Properties

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines with modifications on a parent compound similar to this compound. Their research demonstrated the anti-inflammatory properties of these compounds, indicating their potential in developing non-ulcerogenic anti-inflammatory drugs (Auzzi et al., 1983).

Future Directions

The future directions for “N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core could be a promising area of research .

Mechanism of Action

Target of Action

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide is a chemical compound that has been studied for its potential applications in various fields.

Mode of Action

These compounds bind with DDR1 and are significantly less potent in suppressing the kinase activities of other proteins .

Pharmacokinetics

4% and 562%, respectively .

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-14-10-19-22-12-15(13-25(19)23-14)6-5-9-21-20(26)17-11-18(27-24-17)16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWZTCNDALRRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.